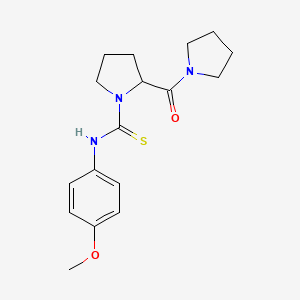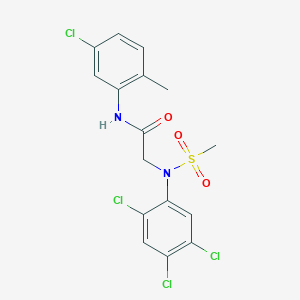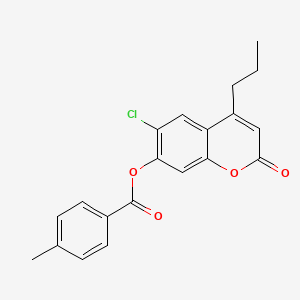
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate
Descripción general
Descripción
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate, also known as CPOB, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of coumarin derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate has been found to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate has also been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of cell growth and differentiation. Furthermore, 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate has been found to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate has been found to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease worldwide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate in lab experiments is its high potency and selectivity. 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate has been found to be more potent than other coumarin derivatives, such as coumarin and warfarin, in inhibiting the NF-κB pathway. Furthermore, 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate has been found to be selective in its inhibition of the JAK/STAT pathway, with little effect on other signaling pathways. However, one limitation of using 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate. One area of research is the development of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the anti-cancer and anti-viral properties of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzoate could be further explored for the development of new cancer and antiviral therapies.
Propiedades
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO4/c1-3-4-14-9-19(22)24-17-11-18(16(21)10-15(14)17)25-20(23)13-7-5-12(2)6-8-13/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAHZGKPCGKLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4228623.png)
![N-[4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4228631.png)
![4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4228642.png)
![6-chloro-4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4228650.png)
![ethyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228652.png)
![ethyl 4-amino-2-{[2-(4a,10a-dihydro-10H-phenothiazin-10-yl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4228656.png)
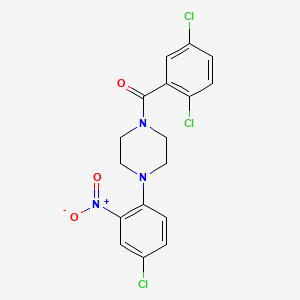
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylthio)benzamide](/img/structure/B4228661.png)
![3-[(2-aminophenyl)thio]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B4228668.png)
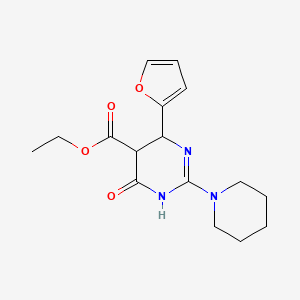
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B4228694.png)
